1-methyl-N-(4-methylcyclohexyl)-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-(4-methylcyclohexyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methylcyclohexyl)-1H-pyrazol-4-amine typically involves the reaction of 4-methylcyclohexylamine with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-methylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-N-(4-methylcyclohexyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methylcyclohexyl)-1H-pyrazol-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of 1-methyl-N-(4-methylcyclohexyl)-1H-pyrazol-4-amine.
4-methylcyclohexylamine: Another precursor used in the synthesis.
1-methyl-1H-pyrazole-4-amine: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a cyclohexyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-methyl-N-(4-methylcyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-9-3-5-10(6-4-9)13-11-7-12-14(2)8-11/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
WGSCKMAKQWEEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=CN(N=C2)C |
Origin of Product |
United States |
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